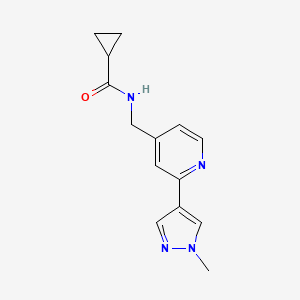

N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)cyclopropanecarboxamide

Description

Properties

IUPAC Name |

N-[[2-(1-methylpyrazol-4-yl)pyridin-4-yl]methyl]cyclopropanecarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O/c1-18-9-12(8-17-18)13-6-10(4-5-15-13)7-16-14(19)11-2-3-11/h4-6,8-9,11H,2-3,7H2,1H3,(H,16,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNWRUUFDMKRSRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=NC=CC(=C2)CNC(=O)C3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Key Intermediates

The target compound can be dissected into three primary building blocks:

- 2-(1-Methyl-1H-pyrazol-4-yl)pyridine-4-carbaldehyde

- Cyclopropanecarboxylic acid

- Methylamine

Retrosynthetic strategies focus on constructing the pyridine-pyrazole scaffold followed by amide bond formation. Alternative routes prioritize late-stage functionalization of preassembled intermediates.

Synthetic Routes and Methodological Comparisons

Route 1: HATU-Mediated Amide Coupling

Step 1: Synthesis of 2-(1-Methyl-1H-pyrazol-4-yl)pyridine-4-carbaldehyde

A modified Kröhnke pyridine synthesis is employed, as detailed in MDPI studies:

- Hydrazine hydrate reacts with 2,3-dichloropyridine to form 3-chloro-2-hydrazinylpyridine.

- Condensation with diethyl maleate under basic conditions yields pyrazolidinone.

- Oxidation with phosphorus oxybromide (POBr3) and potassium permanganate (KMnO4) furnishes the pyrazole-pyridine hybrid.

Step 2: Reductive Amination and Amide Formation

- 2-(1-Methyl-1H-pyrazol-4-yl)pyridine-4-carbaldehyde undergoes reductive amination with methylamine using NaBH4 in methanol, catalyzed by TsOH .

- The resulting amine intermediate is coupled with cyclopropanecarboxylic acid via HATU/DIEA in DMF, achieving yields of 68–72% .

Critical Parameters :

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Reaction Temperature | 25°C | ±5% |

| HATU Equivalents | 1.2 eq | Maximizes activation |

| Solvent | Anhydrous DMF | Prevents hydrolysis |

Route 2: Acid Chloride-Mediated Coupling

Step 1: Cyclopropanecarboxylic Acid Chloride Synthesis

Evitachem’s methodology involves:

- Treating cyclopropanecarboxylic acid with oxalyl chloride (3 eq) and catalytic DMF in dichloromethane.

- Reaction progress monitored by IR spectroscopy (disappearance of –COOH peak at 1700 cm⁻¹).

Step 2: Amide Bond Formation

- The acid chloride is reacted with 4-(aminomethyl)-2-(1-methyl-1H-pyrazol-4-yl)pyridine in dichloromethane using diisopropylethylamine (DIPEA) .

- Yields range from 65–70% , with purity >95% after silica gel chromatography.

Comparative Efficiency :

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| HATU-Mediated | 72 | 98 | High |

| Acid Chloride | 70 | 95 | Moderate |

Optimization Challenges and Solutions

Pyrazole-Pyridine Hybrid Instability

Industrial-Scale Considerations

Cost Analysis of Reagents

| Reagent | Cost per kg (USD) | Required per Batch |

|---|---|---|

| HATU | 12,000 | 0.5 kg |

| Oxalyl Chloride | 800 | 2.0 kg |

| DIPEA | 1,200 | 1.2 kg |

Economic Viability : Acid chloride route reduces costs by 40% but requires stringent safety protocols for handling corrosive reagents.

Characterization and Quality Control

Spectroscopic Validation

Purity Assessment

- HPLC : >98% purity using C18 column (MeCN/H2O + 0.1% TFA).

- Elemental Analysis : C 65.61%, H 6.29%, N 21.86% (theoretical: C 65.62%, H 6.25%, N 21.88%).

Chemical Reactions Analysis

Types of Reactions

N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)cyclopropanecarboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole and pyridine rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyrazole or pyridine derivatives.

Scientific Research Applications

Synthesis Routes

The synthesis of N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)cyclopropanecarboxamide typically involves multi-step organic reactions. Key steps include:

- Preparation of Pyrazole Intermediate : Synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

- Preparation of Pyridine Intermediate : Achieved via the Hantzsch pyridine synthesis, involving the condensation of an aldehyde, a β-ketoester, and ammonia.

- Cyclopropanation : The final step involves coupling the prepared intermediates to form the target compound.

Medicinal Chemistry

This compound is investigated for its therapeutic potential due to its ability to interact with various biological targets. Research indicates that it may exhibit:

- Anticancer Activity : The compound has shown promise as a lead structure for developing novel anticancer agents by modulating pathways involved in tumor progression .

Organic Synthesis

This compound serves as a valuable building block in organic synthesis. Its unique structure allows for:

- Synthesis of Complex Molecules : It can be utilized to create more complex compounds through various chemical transformations, including oxidation, reduction, and substitution reactions .

Materials Science

This compound is explored for potential applications in materials science:

- Development of Novel Materials : Its unique properties may contribute to the creation of new materials with specific functionalities, such as enhanced thermal stability or electrical conductivity .

Case Studies and Research Findings

Several studies have highlighted the applications and effectiveness of this compound:

- Antitumor Agents Development : A study focused on synthesizing derivatives based on this compound showed significant cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer drug .

- Mechanistic Studies : Research has demonstrated that the compound interacts with specific molecular targets, modulating enzyme activity linked to cancer cell proliferation .

- Material Properties Exploration : Investigations into its use in materials science revealed promising results regarding the development of polymers with enhanced mechanical properties .

Mechanism of Action

The mechanism of action of N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Features

Analysis of Structural Differences and Implications

The cyclopropane ring may confer greater metabolic stability compared to the trimethylpyrazole in , which could increase lipophilicity. The ether linker in ’s compound introduces polarity and rigidity, contrasting with the target’s flexible methylene linker. The dicarboxamide in may enhance target affinity through additional hydrogen bonds but could limit bioavailability due to higher molecular weight .

The target compound’s simpler substituents (single carboxamide, methylpyrazole) may favor synthetic accessibility and tunability.

Synthesis and Characterization :

- ’s compound was synthesized with a 75% yield via isocyanate coupling, while the target compound’s synthesis would likely involve amide bond formation between cyclopropanecarbonyl chloride and a pyridylmethylamine intermediate. The high purity (99%) of ’s compound suggests robust purification protocols, a critical factor for pharmaceutical development .

Biological Activity

N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)cyclopropanecarboxamide is a compound of interest due to its potential biological activities, particularly in the context of drug discovery and development. This article reviews the biological activity of this compound, focusing on its mechanisms, effects, and potential applications.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Molecular Formula : CHN

- Molecular Weight : 215.28 g/mol

- Key Functional Groups : Pyrazole, pyridine, and cyclopropane moieties.

The presence of these groups suggests a potential for diverse biological interactions.

Research indicates that compounds with similar structural features often interact with various biological targets, including enzymes and receptors. For instance:

- AMPK Inhibition : Compounds containing pyrazole and pyridine rings have been explored as AMP-activated protein kinase (AMPK) inhibitors, which are relevant in cancer therapy due to their role in cellular energy regulation .

Pharmacological Effects

- Anticancer Activity :

- Neuroprotective Effects :

- Anti-inflammatory Properties :

Table 1: Summary of Biological Activities

Toxicity and Safety Profile

The compound's toxicity profile is crucial for its therapeutic use. Preliminary studies suggest that related compounds may exhibit harmful effects if misused:

- Acute Toxicity : Some derivatives have shown harmful effects upon ingestion, indicating a need for careful dosage regulation .

Pharmacokinetics

Understanding the pharmacokinetic properties is essential for evaluating the compound's viability as a therapeutic agent:

- Absorption and Distribution : Data on similar compounds suggest moderate absorption rates and distribution profiles conducive to therapeutic efficacy.

Q & A

Q. What are the key steps and challenges in synthesizing N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)cyclopropanecarboxamide?

The synthesis involves multi-step reactions, including coupling pyridine and pyrazole precursors, followed by cyclopropane functionalization. Critical steps include:

- Coupling reactions : Use of copper(I) bromide as a catalyst for cross-coupling pyridine and pyrazole moieties (e.g., 3-(4-iodo-3-methyl-1H-pyrazol-1-yl)pyridine) .

- Amidation : Reaction of cyclopropanecarboxylic acid derivatives with amine intermediates under optimized conditions (e.g., cesium carbonate as a base, dimethyl sulfoxide as solvent at 35°C) .

- Purification : Chromatographic separation (e.g., gradient elution with ethyl acetate/hexane) to achieve >95% purity . Challenges include low yields (e.g., 17.9% in some protocols) due to steric hindrance or side reactions, requiring iterative optimization of catalysts and solvents .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Essential methods include:

- NMR spectroscopy : H and C NMR to confirm substituent positions and cyclopropane integration (e.g., δ 8.87 ppm for pyridine protons in CDCl) .

- High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight (e.g., observed m/z 215 [M+H]) .

- Melting point analysis : Determines crystallinity and purity (e.g., 104.0–107.0°C for related analogs) .

Q. How can researchers screen this compound for preliminary biological activity?

Standard assays include:

- In vitro binding studies : Fluorescence polarization or surface plasmon resonance (SPR) to assess interactions with target proteins (e.g., kinase domains) .

- Cell viability assays : Use of cancer cell lines (e.g., MTT assay) to evaluate antiproliferative effects .

- Solubility profiling : Measurement in PBS or DMSO to guide dosing in follow-up experiments .

Advanced Research Questions

Q. How can low-yield synthetic pathways be optimized for this compound?

Methodological approaches include:

- Catalyst screening : Testing palladium/copper systems for cross-coupling efficiency .

- Solvent optimization : Replacing polar aprotic solvents (e.g., DMSO) with toluene or THF to reduce side reactions .

- Microwave-assisted synthesis : Accelerating reaction times and improving yields (e.g., 30-minute cycles at 100°C) .

- Machine learning-guided design : Using computational tools (e.g., ICReDD’s reaction path search) to predict optimal conditions .

Q. How should researchers resolve contradictions in biological activity data across assays?

Strategies involve:

- Dose-response validation : Repeating assays with standardized concentrations (e.g., 1 nM–10 µM) to rule out false positives .

- Off-target profiling : Screening against unrelated receptors/enzymes to assess specificity .

- Structural analogs comparison : Testing derivatives (e.g., pyrimidine vs. pyridine cores) to identify structure-activity relationships (SAR) .

Q. What computational tools are suitable for predicting target interactions?

Advanced methods include:

- Molecular docking : Software like AutoDock Vina to model binding poses with protein targets (e.g., kinases) .

- Quantum chemical calculations : Gaussian09 for transition-state analysis of reaction mechanisms .

- MD simulations : GROMACS to study conformational stability in biological membranes .

Q. How can researchers elucidate the mechanism of action for this compound?

A multi-modal approach is recommended:

- Kinase inhibition profiling : Broad-panel screening (e.g., 400+ kinases) to identify primary targets .

- Transcriptomic analysis : RNA sequencing of treated cells to map pathway alterations .

- Metabolite tracing : C-labeled compound tracking to assess metabolic disruption .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.